molecular formula C29H36Cl2F2N2OS B12757609 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (S)- CAS No. 143759-72-2

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (S)-

Cat. No.: B12757609
CAS No.: 143759-72-2
M. Wt: 569.6 g/mol
InChI Key: ADXUTCJVXBNFJH-LPCSYZHESA-N
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Description

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (S)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of piperazine, ethanol, and phenylthio groups, which contribute to its distinctive properties.

Preparation Methods

The synthesis of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (S)- involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The synthetic routes typically involve the use of piperazine derivatives, fluorophenyl compounds, and phenylthio reagents under controlled conditions. Industrial production methods may include large-scale reactions in specialized reactors, followed by purification processes to obtain the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (S)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (S)- include:

Properties

CAS No.

143759-72-2

Molecular Formula

C29H36Cl2F2N2OS

Molecular Weight

569.6 g/mol

IUPAC Name

(2S)-1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-ol;dihydrochloride

InChI

InChI=1S/C29H34F2N2OS.2ClH/c30-25-12-8-23(9-13-25)29(24-10-14-26(31)15-11-24)7-4-16-32-17-19-33(20-18-32)21-27(34)22-35-28-5-2-1-3-6-28;;/h1-3,5-6,8-15,27,29,34H,4,7,16-22H2;2*1H/t27-;;/m0../s1

InChI Key

ADXUTCJVXBNFJH-LPCSYZHESA-N

Isomeric SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C[C@@H](CSC4=CC=CC=C4)O.Cl.Cl

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=CC=C4)O.Cl.Cl

Origin of Product

United States

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